molecular formula C7H2BrClFN B1524099 3-Bromo-5-chloro-2-fluorobenzonitrile CAS No. 1160574-15-1

3-Bromo-5-chloro-2-fluorobenzonitrile

Cat. No. B1524099
CAS RN: 1160574-15-1
M. Wt: 234.45 g/mol
InChI Key: RELFACQQRCJQOV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorobenzonitrile is a chemical compound with the molecular formula C7H2BrClFN . It has a molecular weight of 234.45 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-2-fluorobenzonitrile can be represented by the SMILES string Fc1cc(Br)cc(c1)C#N . The InChI key is IADLVSLZPQYXIF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-chloro-2-fluorobenzonitrile are not fully detailed in the search results. It is known to be a solid , but other properties such as boiling point, melting point, and density are not specified .

Scientific Research Applications

Synthesis of Radiotracers for PET Imaging

3-Bromo-5-chloro-2-fluorobenzonitrile: is a precursor in the synthesis of radiotracers like [ (18)F]FPEB , which are used in positron emission tomography (PET) imaging. These radiotracers target specific receptors such as the metabotropic glutamate subtype 5 receptor (mGluR5), crucial for neurological studies .

Development of GABAAα2/α3 Binding Site Agonists

This compound is utilized in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists. These are significant in the treatment of anxiety disorders, showcasing the compound’s role in advancing mental health therapeutics .

Organic Synthesis Building Block

As an organic building block, 3-Bromo-5-chloro-2-fluorobenzonitrile is used in various organic synthesis processes. Its halogenated structure makes it a versatile reagent for constructing more complex molecules, especially in pharmaceutical research .

Safety and Hazards

3-Bromo-5-chloro-2-fluorobenzonitrile is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

3-bromo-5-chloro-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFACQQRCJQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287286
Record name 3-Bromo-5-chloro-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-fluorobenzonitrile

CAS RN

1160574-15-1
Record name 3-Bromo-5-chloro-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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